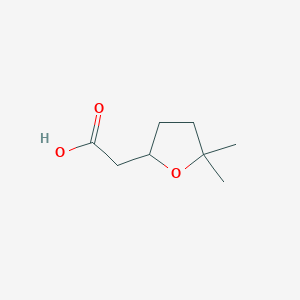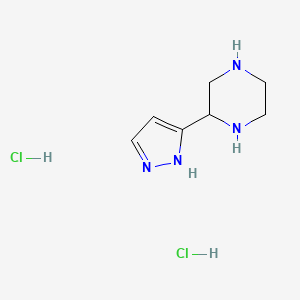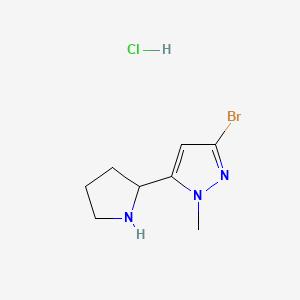![molecular formula C14H19Cl2NO2S B13456552 (2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated thiophene ring, a hydroxy group, and an enamide linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide typically involves multiple steps, including the formation of the chlorinated thiophene ring, the introduction of the hydroxy group, and the formation of the enamide linkage. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The enamide linkage can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the enamide linkage can produce an amine.
Scientific Research Applications
(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving chlorinated thiophenes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated thiophene ring and the hydroxy group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide: shares similarities with other chlorinated thiophene derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound, including the chlorinated thiophene ring, hydroxy group, and enamide linkage, distinguishes it from other similar compounds
Properties
Molecular Formula |
C14H19Cl2NO2S |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide |
InChI |
InChI=1S/C14H19Cl2NO2S/c1-9(2)7-17(8-11-4-5-13(16)20-11)14(19)6-12(18)10(3)15/h4-6,9-10,18H,7-8H2,1-3H3/b12-6- |
InChI Key |
ZWUAVYLPEYVNEG-SDQBBNPISA-N |
Isomeric SMILES |
CC(C)CN(CC1=CC=C(S1)Cl)C(=O)/C=C(/C(C)Cl)\O |
Canonical SMILES |
CC(C)CN(CC1=CC=C(S1)Cl)C(=O)C=C(C(C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
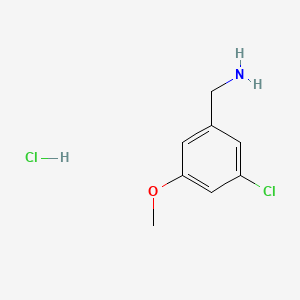
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
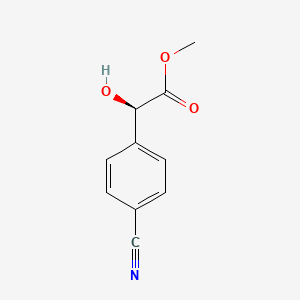

![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
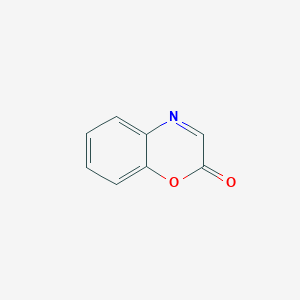
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
